Home > Products > Screening Compounds P126071 > 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide - 1235097-99-0

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Catalog Number: EVT-3061467
CAS Number: 1235097-99-0
Molecular Formula: C16H19N5O4
Molecular Weight: 345.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acefylline (Theophylline-7-acetic acid)

  • Compound Description: Acefylline is a drug used as a bronchodilator. It is structurally similar to theophylline, with an additional acetic acid group. []
  • Relevance: Acefylline is a key structural component of the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. The acefylline moiety provides the 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)acetic acid substructure. The target compound can be viewed as an acefylline derivative with an N-(1-(furan-2-yl)propan-2-yl) amide substituent on the acetic acid side chain. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

  • Compound Description: This compound displayed potent antiproliferative activity against the human liver carcinoma cell line (Hep G2). Its molecular docking studies predicted binding to a specific site, aligning with its antiproliferative activity. []
  • Relevance: This compound shares the central acefylline core structure with the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. Both belong to a series of novel acefyllines, suggesting they are structurally related and may exhibit overlapping biological activities. []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (Compound 11g)

  • Compound Description: This derivative exhibited significant inhibitory activity against A549 (lung) and MCF-7 (breast) cancer cell lines. It showed the lowest half-maximal inhibitory concentration (IC50) value among tested compounds, indicating strong anti-cancer potential. []
  • Relevance: Similar to the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide, this compound contains the 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)acetic acid substructure derived from acefylline. The presence of the acefylline core and the 1,2,4-triazole ring suggests structural similarities and potential for shared biological activity. []

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)-N'-(3-fluorobenzylidene)propanehydrazide

  • Compound Description: A novel xanthine-based hydrazide-hydrazone compound studied for its stereochemical properties. Researchers developed a chiral RP-HPLC method to separate and analyze its enantiomers. []
  • Relevance: This compound shares the core 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl unit with the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. This structural similarity places them within the same broad chemical class. []

2-[2-(4-chlorophenyl)ethoxy]adenosine (MRE0094)

  • Compound Description: MRE0094 acts as a selective agonist for the adenosine A2A receptor. This compound demonstrated dose-dependent stimulation of angiogenesis, partly attributed to the suppression of thrombospondin 1 (TSP1) secretion. []
  • Relevance: While not structurally identical, both MRE0094 and the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide, are classified as adenosine receptor modulators. They share a common pharmacophore, the adenosine moiety, responsible for interacting with adenosine receptors. []

HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)

  • Compound Description: HC-030031 is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. Studies show it inhibits mild hypothermia-induced relaxations in Wistar-Kyoto (WKY) rat aortae, suggesting involvement of TRPA1 channels in this process. [, ]
  • Relevance: HC-030031 shares a significant structural resemblance with the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. Both contain the 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid moiety. The difference lies in the substituent attached to the acetamide nitrogen, suggesting they might be part of a focused library or designed with similar biological targets in mind. [, ]

[2-(2,3-dichloro-4-{2-[(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl]butanoyl}phenoxy)acetic acid]

  • Compound Description: This compound is an N-7 substituted adduct formed through a Michael-like reaction between etacrynic acid and theophylline. Its discovery highlights a potential drug incompatibility between these two medications. []
  • Relevance: This compound incorporates the 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl unit also present in the target compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. This structural commonality suggests potential for similar reactivity or metabolic pathways. []

Properties

CAS Number

1235097-99-0

Product Name

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Molecular Formula

C16H19N5O4

Molecular Weight

345.359

InChI

InChI=1S/C16H19N5O4/c1-10(7-11-5-4-6-25-11)18-12(22)8-21-9-17-14-13(21)15(23)20(3)16(24)19(14)2/h4-6,9-10H,7-8H2,1-3H3,(H,18,22)

InChI Key

RRSHDQMDAJDWCN-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CO1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.